

Angeloylgomisin H: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

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Compound of Interest

Compound Name: *Angeloylgomisin H*

Cat. No.: *B15590692*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin H, a dibenzocyclooctadiene lignan primarily isolated from plants of the *Schisandra* genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of **Angeloylgomisin H**, detailed experimental protocols for its isolation and characterization, and an in-depth exploration of its known biological effects, including its anti-inflammatory, neuroprotective, anti-diabetic, and cytotoxic properties. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Angeloylgomisin H was first discovered as a naturally occurring lignan isolated from the fruits and stems of plants belonging to the *Schisandra* genus, which are widely used in traditional medicine. The primary natural sources of this compound are *Schisandra chinensis* and *Schisandra rubriflora*^[1].

Table 1: Physicochemical Properties of **Angeloylgomisin H**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₆ O ₈	[2][3]
Molecular Weight	500.58 g/mol	[3]
CAS Number	66056-22-2	[2]
Chemical Class	Dibenzocyclooctadiene Lignan	
Appearance	White powder	
Purity (Commercially available)	>98%	

Table 2: Occurrence of **Angeloylgomisin H** in *Schisandra chinensis*

Plant Part	Concentration (mg/100g Dry Weight)
Fruits	71.6
Stems	31.4

Experimental Protocols

Isolation and Purification

The isolation and purification of **Angeloylgomisin H** from *Schisandra* species typically involves a multi-step process combining various chromatographic techniques.

2.1.1. Extraction

- **Sample Preparation:** Air-dried and powdered fruits or stems of *Schisandra chinensis* or *Schisandra rubriflora* are used as the starting material.
- **Solvent Extraction:** The powdered plant material is extracted with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol or methanol.

2.1.2. Chromatographic Purification

A combination of silica gel column chromatography and high-speed counter-current chromatography (HSCCC) is an effective method for isolating **Angeloylgomisin H**.

- Silica Gel Column Chromatography:
 - The crude extract is subjected to silica gel column chromatography.
 - A gradient elution is typically employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing lignans are pooled.
- High-Speed Counter-Current Chromatography (HSCCC):
 - The enriched lignan fraction from the silica gel column is further purified using HSCCC.
 - A two-phase solvent system is utilized. A common system is n-hexane-ethyl acetate-methanol-water in a specific ratio (e.g., 5:2:5:2, v/v/v/v).
 - The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
 - The sample is injected, and the effluent is monitored by UV detection to collect the peak corresponding to **Angeloylgomisin H**.

Structural Characterization

The structure of the purified **Angeloylgomisin H** is confirmed using spectroscopic methods.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra are recorded to elucidate the chemical structure.
 - Deuterated chloroform (CDCl_3) is a common solvent for NMR analysis.

- The chemical shifts (δ) and coupling constants (J) provide detailed information about the arrangement of protons and carbons in the molecule.

Table 3: ^1H and ^{13}C NMR Spectral Data for **Angeloylgomisin H**

Position	^{13}C NMR (δ , ppm)	^1H NMR (δ , ppm, J in Hz)
1	148.9	-
2	110.8	6.65 (s)
3	149.2	-
4	140.8	-
4a	125.7	-
5	36.1	2.58 (m), 2.15 (m)
6	82.3	4.25 (d, 9.5)
7	40.1	2.05 (m)
8	23.5	1.25 (d, 7.0)
9	13.5	0.95 (d, 7.0)
10	135.2	-
11	112.5	6.75 (s)
12	151.8	-
13	140.2	-
13a	123.9	-
1'	128.1	-
2'	138.5	6.10 (qq, 7.0, 1.5)
3'	15.8	1.95 (d, 7.0)
4'	20.5	1.85 (s)
OMe-1	56.1	3.85 (s)
OMe-3	61.1	3.90 (s)
OMe-12	56.0	3.80 (s)
OMe-13	61.0	3.95 (s)

OCO

167.5

-

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activities and Signaling Pathways

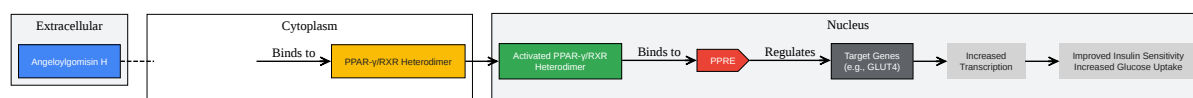
Angeloylgomisin H exhibits a range of promising biological activities, which are mediated through various signaling pathways.

Anti-Diabetic Activity via PPAR- γ Activation

Angeloylgomisin H has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR- γ) agonist[4]. PPAR- γ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Experimental Protocol: PPAR- γ Transactivation Assay

- Cell Culture: A suitable cell line, such as HEK293T cells, is used.
- Transfection: Cells are co-transfected with a PPAR- γ expression vector and a reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.
- Treatment: Transfected cells are treated with varying concentrations of **Angeloylgomisin H**. A known PPAR- γ agonist (e.g., rosiglitazone) is used as a positive control.
- Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PPAR- γ .



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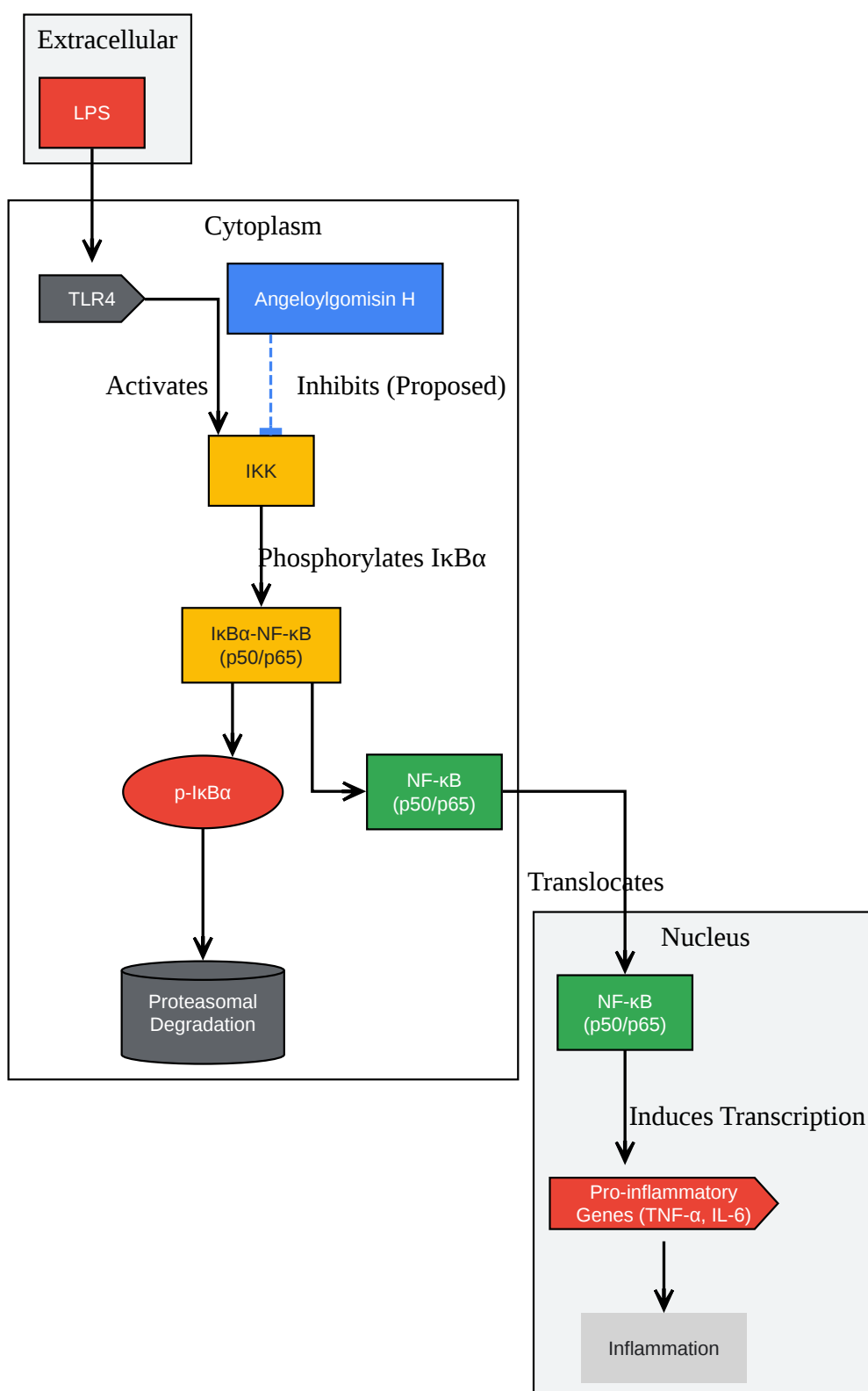
Caption: PPAR- γ activation pathway by **Angeloylgomisin H**.

Proposed Anti-Inflammatory Mechanism via NF- κ B Inhibition

While direct studies on **Angeloylgomisin H** are limited, many lignans and other phytochemicals exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway. It is plausible that **Angeloylgomisin H** shares this mechanism.

Experimental Protocol: NF- κ B Inhibition Assay

- **Cell Culture:** Macrophage cell lines, such as RAW 264.7, are commonly used.
- **Inflammatory Stimulus:** Cells are pre-treated with **Angeloylgomisin H** and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate NF- κ B.
- **Western Blot Analysis:** Cell lysates are analyzed by Western blotting to assess the phosphorylation and degradation of I κ B α (an inhibitor of NF- κ B) and the phosphorylation of the p65 subunit of NF- κ B. Inhibition of I κ B α degradation and p65 phosphorylation indicates NF- κ B pathway inhibition.
- **Immunofluorescence:** The nuclear translocation of the p65 subunit can be visualized using immunofluorescence microscopy. A reduction in nuclear p65 in **Angeloylgomisin H**-treated cells would confirm NF- κ B inhibition.



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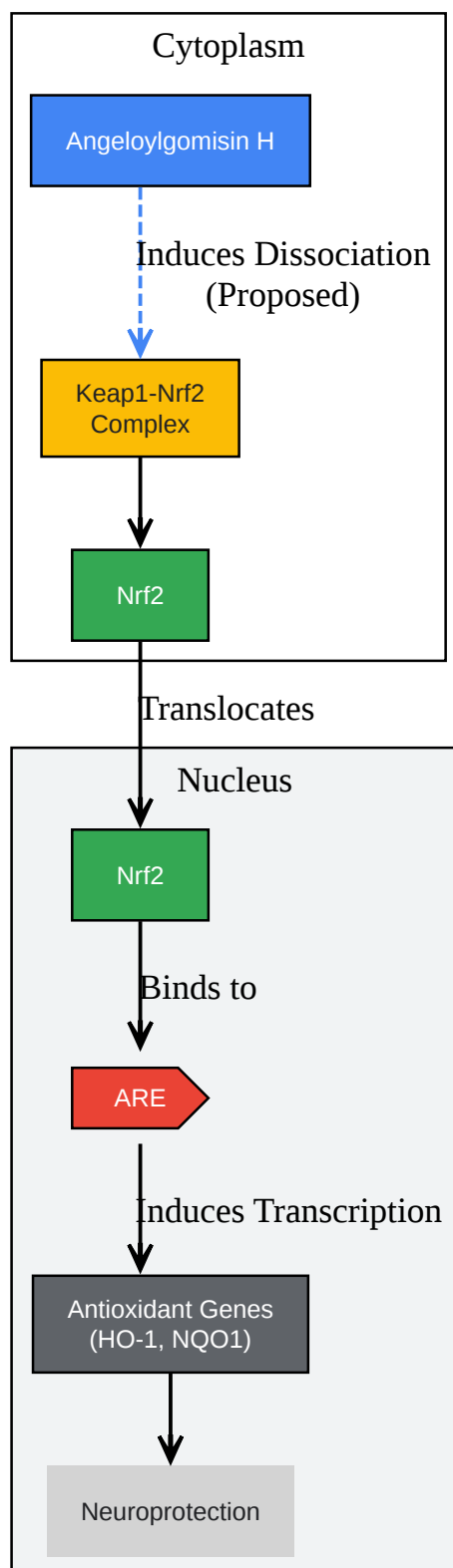
Caption: Proposed NF-κB inhibition pathway by **Angeloylgomisin H**.

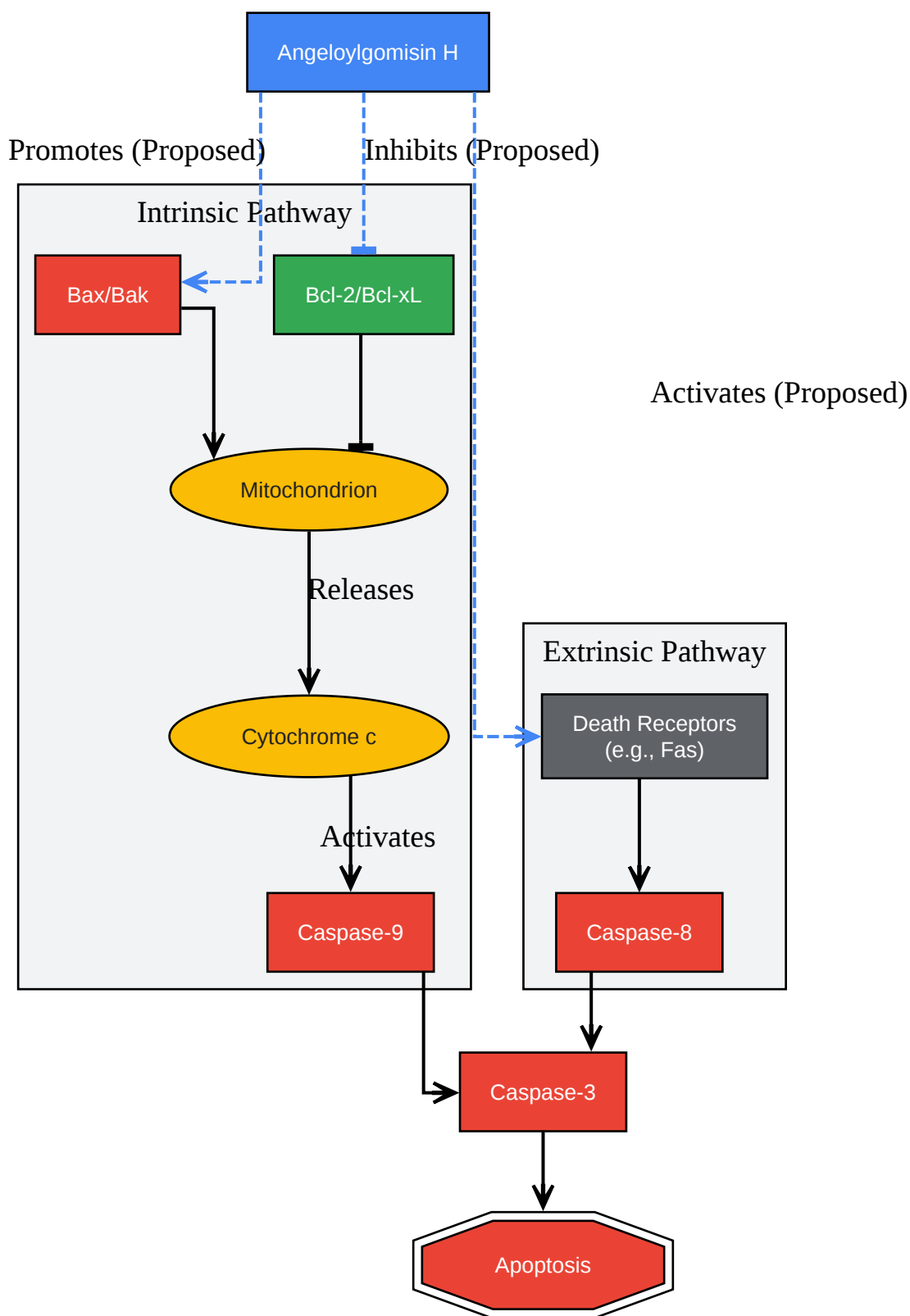
Proposed Neuroprotective Mechanism via Nrf2 Activation

The neuroprotective effects of many natural compounds are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.

Experimental Protocol: Nrf2 Activation Assay

- **Cell Culture:** Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are used.
- **Treatment:** Cells are treated with **Angeloylgomisin H** for a specified period.
- **Western Blot Analysis:** The expression levels of Nrf2 and its downstream target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), are analyzed by Western blotting. An increase in the levels of these proteins indicates Nrf2 pathway activation.
- **Immunofluorescence:** The nuclear translocation of Nrf2 can be visualized by immunofluorescence staining.





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- To cite this document: BenchChem. [Angeloylgomisin H: A Technical Guide to its Discovery, Natural Sources, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15590692#angeloylgomisin-h-discovery-and-natural-sources>]

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